Bromohydrin pyrophosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
303102-05-8 |
|---|---|
Molecular Formula |
C5H13BrO8P2 |
Molecular Weight |
343 g/mol |
IUPAC Name |
(4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H13BrO8P2/c1-5(7,4-6)2-3-13-16(11,12)14-15(8,9)10/h7H,2-4H2,1H3,(H,11,12)(H2,8,9,10) |
InChI Key |
YKAYCWPQDPILSA-UHFFFAOYSA-N |
SMILES |
CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O |
Canonical SMILES |
CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O |
Synonyms |
bromohydrin pyrophosphate |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Bromohydrin Pyrophosphate
Advanced Chemical Synthesis Routes for Bromohydrin Pyrophosphate
The chemical synthesis of BrHPP can be achieved through a few key methodologies, primarily involving the creation of the bromohydrin moiety and the subsequent pyrophosphorylation. These routes are designed to produce the compound in sufficient quantities and purity for biological studies. nih.gov
Pyrophosphorylation of Precursors in BrHPP Synthesis
A central step in the synthesis of BrHPP is the introduction of the pyrophosphate group. One established method involves the pyrophosphorylation of a tosylated C5 precursor. This is followed by a stoichiometric oxidation of the resulting pyrophosphoester to yield BrHPP. capes.gov.br Another approach to forming the pyrophosphate involves a two-step process starting with the bromohydrin. The hydroxyl group of the bromohydrin is first reacted with phosphorus oxychloride (POCl₃) in anhydrous pyridine (B92270) to form a monophosphate ester. This intermediate is then further phosphorylated to the pyrophosphate.
Key reagents and conditions for pyrophosphorylation:
| Step | Reagent(s) | Solvent(s) | Catalyst | Key Conditions |
|---|---|---|---|---|
| Monophosphate Formation | Phosphorus oxychloride (POCl₃) | Anhydrous pyridine | - | 0°C, 4–6 hours |
Halohydrin Formation and Bromine-Mediated Oxidation in BrHPP Production
In some synthetic strategies, a bromine-mediated oxidation step is employed to introduce the bromo and hydroxyl groups.
Regioselectivity and Stereochemical Considerations in BrHPP Synthesis
The synthesis of BrHPP must take into account both regioselectivity and stereochemistry to ensure the desired biological activity.
Regioselectivity: In the context of halohydrin formation, regioselectivity refers to which carbon of the initial double bond the bromine and hydroxyl groups will be attached. youtube.commasterorganicchemistry.com The reaction of an alkene with bromine in water typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkene. masterorganicchemistry.com This is because the attack of the water nucleophile occurs at the more substituted carbon of the cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org
Stereochemistry: The stereochemistry of the final BrHPP molecule is also a critical factor. The addition of bromine and water across the double bond is typically anti, meaning the two groups add to opposite faces of the alkene. masterorganicchemistry.comleah4sci.com This results from the backside attack of the water molecule on the cyclic bromonium ion. masterorganicchemistry.com The initial alkene can exist as different stereoisomers, and the stereochemistry of the starting material can influence the stereochemistry of the product in what is known as a stereospecific reaction. khanacademy.org However, since the initial formation of the bromonium ion can occur on either face of the alkene, a mixture of enantiomers can be produced. libretexts.org
Derivatization Strategies and Analog Synthesis of this compound for Mechanistic Probing
To investigate the mechanism of action of BrHPP and to explore the structural requirements for its biological activity, various derivatives and analogs have been synthesized. These modifications can involve altering the alkyl chain, the position and nature of the halogen, and the pyrophosphate group. illinois.eduuiowa.edu For instance, creating analogs with different halogens (e.g., chlorohydrin) or modifying the carbon skeleton can provide insights into the specific interactions with its biological target, the Butyrophilin 3A1 (BTN3A1) protein. researchgate.net These synthetic analogs are invaluable tools for probing the binding pocket of the receptor and understanding the key molecular interactions that lead to the activation of γδ T cells.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of BrHPP and its analogs relates to their biological activity. These studies have revealed several key features necessary for potent γδ T cell activation. illinois.edu
The pyrophosphate moiety is crucial for activity, as it mimics endogenous phosphoantigens like isopentenyl pyrophosphate (IPP). The bromohydrin group significantly enhances the stability and binding affinity of the molecule compared to natural phosphoantigens. nih.gov SAR studies have shown that both the bromine and the hydroxyl group are important for this enhanced activity.
Quantitative structure-activity relationship (QSAR) models have been developed to predict the γδ T cell-activating potential of various phosphoantigens, including BrHPP and its analogs. illinois.edu These models help in the rational design of new, even more potent and selective γδ T cell agonists for potential therapeutic applications. The data from these studies indicate that small modifications to the structure can have a significant impact on biological activity, highlighting the specific nature of the interaction between the phosphoantigen and the γδ T cell receptor complex. illinois.edu
Molecular Mechanisms of Butyrophilin Dependent Vγ9vδ2 T Cell Activation by Bromohydrin Pyrophosphate
Role of Butyrophilin 3 Subfamily A1 (BTN3A1) in Phosphoantigen Presentation
Butyrophilin 3A1 (BTN3A1) is the primary intracellular sensor for phosphoantigens, including BrHPP. pnas.orgnih.gov It is a type I transmembrane protein with extracellular immunoglobulin (Ig)-like domains and a crucial intracellular B30.2 domain that is essential for pAg-mediated reactivity. nih.govnih.govresearchgate.net All three isoforms of the BTN3A subfamily can transmit a stimulatory signal to Vγ9Vδ2 T cells when engaged by an agonist antibody, but only BTN3A1 is essential for the phosphoantigen-specific response, highlighting the critical role of its unique intracellular domain. nih.govnih.gov
The initiation of the Vγ9Vδ2 T cell response begins with the direct binding of phosphoantigens to the intracellular B30.2 domain of BTN3A1. pnas.orgnih.govh1.co Structural and biophysical studies have demonstrated that the BTN3A1 B30.2 domain features a positively charged surface pocket that is perfectly suited to bind negatively charged pyrophosphate-containing molecules like BrHPP. researchgate.netnih.govelsevierpure.com
This interaction is highly specific; the corresponding B30.2 domain of the non-stimulatory BTN3A3 isoform, for instance, is incapable of binding phosphoantigens and mediating T cell activation. nih.gov The binding affinity of various phosphoantigens to the B30.2 domain has been measured, and while specific data for BrHPP is not detailed, its potent stimulatory capacity suggests a strong interaction. nih.govnih.gov Mutagenesis studies, where key basic residues within this pocket are reversed, completely abrogate both pAg binding and the subsequent activation of Vγ9Vδ2 T cells, confirming that this intracellular binding event is the critical first step in the signaling cascade. researchgate.neth1.co
Table 1: Key Features of Phosphoantigen Binding to the BTN3A1 B30.2 Domain
| Feature | Description | Source(s) |
|---|---|---|
| Binding Site | Intracellular B30.2 Domain | pnas.orgnih.gov |
| Binding Pocket | A shallow, positively charged surface pocket | researchgate.netnih.gov |
| Interaction | Electrostatic interaction between basic residues in the pocket and the negatively charged pyrophosphate moiety of the antigen | researchgate.neth1.co |
| Functional Consequence | Abrogation of T cell activation upon mutation of key pocket residues | researchgate.netelsevierpure.com |
The intracellular binding of BrHPP to the B30.2 domain triggers a significant conformational change in BTN3A1 that propagates from the inside of the cell to the extracellular domains. pnas.orgnih.gov This "inside-out" signaling mechanism is essential for transmitting the internal pAg sensing event to the external environment for recognition by Vγ9Vδ2 T cells. nih.govbiorxiv.org
Using a combination of biochemical, structural, and cellular approaches, researchers have shown that in a resting state, the extracellular domains of BTN3A1 adopt a "V-shaped" conformation. pnas.orgpnas.org Upon intracellular binding of a phosphoantigen, a global conformational change is induced. nih.govnih.gov This disrupts the pre-existing conformation of the intracellular domain, which in turn causes a rearrangement of the extracellular domains. pnas.orgpnas.org This altered conformation is then recognized by the Vγ9Vδ2 TCR. Locking the extracellular domains in their resting V-shaped conformation, even without disturbing other properties, significantly diminishes pAg-induced T cell activation, demonstrating that this specific structural rearrangement is a key event in the activation process. pnas.orgpnas.orgnih.gov
Recent discoveries have revealed that BTN3A1 does not act alone in presenting the pAg-induced signal. Butyrophilin 2A1 (BTN2A1), a structurally similar protein, is an essential partner in this process. researchgate.netunimelb.edu.au On the cell surface, BTN2A1 is found in close association with BTN3A1. unimelb.edu.aunih.gov The binding of a phosphoantigen like BrHPP to the intracellular domain of BTN3A1 functions as a 'molecular glue,' promoting a heteromeric association between the intracellular B30.2 domains of BTN3A1 and BTN2A1. nih.govresearchgate.net
X-ray crystallography has visualized this interaction, showing that the phosphoantigen is positioned at the center of the interface, directly gluing the two butyrophilin proteins together. researchgate.netnsrrc.org.tw This pAg-mediated association of BTN2A1 and BTN3A1 is a thermodynamically favorable event that is crucial for the outward propagation of the conformational change, ultimately enabling the BTN complex to engage and activate the Vγ9Vδ2 TCR. nih.govresearchgate.net Disrupting this intracellular BTN3A1–BTN2A1 association through targeted mutagenesis abolishes pAg-mediated Vγ9Vδ2 T cell activation, confirming the critical role of this complex formation. researchgate.net
Direct Engagement of the Vγ9Vδ2 T Cell Receptor (TCR) by Bromohydrin Pyrophosphate
The Vγ9Vδ2 TCR does not directly bind to soluble BrHPP. nih.govfrontiersin.org Instead, it recognizes the molecular signature created on the cell surface by the BrHPP-induced BTN3A1/BTN2A1 complex. unimelb.edu.aunih.gov This recognition is TCR-dependent and highly specific, requiring cell-to-cell contact between the T cell and the target cell presenting the altered BTN complex. nih.govnih.gov
The specificity of the Vγ9Vδ2 TCR is for the unique conformation of the BTN3A1/BTN2A1 heterodimer that is induced by intracellular BrHPP. researchgate.net This represents a distinct model of antigen sensing, divergent from the canonical recognition of peptide-MHC complexes by αβ T cells. unimelb.edu.au The Vγ9Vδ2 TCR appears to engage this complex via two distinct sites. unimelb.edu.au
The engagement of the pAg-induced BTN complex involves specific regions of the Vγ9Vδ2 TCR. unimelb.edu.aunih.gov The interaction is not solely dependent on the hypervariable Complementarity Determining Region 3 (CDR3) loops, which are typically central to antigen recognition by αβ TCRs. Instead, germline-encoded regions of the TCR are also critically involved. nih.gov
Studies have identified that BTN2A1 binds directly to framework regions of the Vγ9 chain of the TCR. unimelb.edu.aunih.gov Concurrently, another part of the complex, likely involving BTN3A1, is thought to engage other regions of the TCR, including the CDR2 loop of the Vδ2 chain and the CDR3 loop of the γ-chain. unimelb.edu.auresearchgate.net This dual recognition model suggests a composite ligand where different parts of the BTN complex interact with distinct, conserved, and variable regions of the Vγ9Vδ2 TCR to ensure specific and robust activation in response to intracellular phosphoantigens like BrHPP. unimelb.edu.aunih.gov
Table 2: Interacting Molecules in Vγ9Vδ2 T Cell Activation
| T Cell Component | Target Cell Component | Role in Recognition | Source(s) |
|---|---|---|---|
| Vγ9 Chain (Framework) | BTN2A1 | Direct binding, essential for pAg sensing | unimelb.edu.aunih.gov |
| Vδ2 Chain (CDR2) & γ-Chain (CDR3) | BTN3A1 (putative) | Binds to a separate interface on the TCR | unimelb.edu.auresearchgate.net |
Downstream Signaling Pathways Initiated by BrHPP-Induced TCR Activation
Activation of the Vγ9Vδ2 T cell receptor (TCR) by this compound (BrHPP) in a Butyrophilin 3A1 (BTN3A1)-dependent manner initiates a cascade of intracellular signaling events. These events are critical for the execution of the T cell's effector functions, including cytokine release and cytotoxicity. The signaling pathways involve a series of rapid biochemical changes within the cell, beginning moments after TCR engagement.
Upon engagement of the Vγ9Vδ2 TCR by the BrHPP-BTN3A1 complex, one of the most immediate and critical downstream events is a rapid increase in the intracellular concentration of calcium (Ca²⁺). This calcium flux is a hallmark of T cell activation and serves as a crucial second messenger. nih.gov The rise in cytoplasmic calcium is detected very quickly after the T cell comes into contact with the exogenous phosphoantigen, signifying successful TCR engagement and the initiation of the activation cascade. nih.govnih.gov This initial signal is essential for subsequent events, including cytoskeletal rearrangement and the activation of transcription factors that orchestrate the T cell response. nih.gov
Following these initial ionic signals, activated T cells undergo a profound metabolic shift to support their impending growth, proliferation, and effector functions. nih.gov This reprogramming involves a switch from catabolic pathways, like oxidative phosphorylation, to anabolic metabolism characterized by a high rate of aerobic glycolysis, a phenomenon often referred to as the Warburg effect. nih.govbohrium.com A primary outcome of this enhanced glycolytic rate is the production of large amounts of lactic acid. To maintain intracellular pH, the lactic acid is actively transported out of the cell, leading to the acidification of the surrounding microenvironment. This process, while not directly termed "metabolic acidification" in the context of BrHPP in the provided sources, is a fundamental consequence of the metabolic switch inherent to T cell activation. nih.gov
A key effector function of Vγ9Vδ2 T cells stimulated by BrHPP and other phosphoantigens is the rapid production and secretion of pro-inflammatory cytokines. nih.gov Among the most significant of these are Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netuconn.edu The signaling cascade initiated by TCR activation leads to the activation of transcription factors that drive the expression of genes encoding these potent cytokines.
The release of IFN-γ and TNF-α is a critical component of the anti-tumor and anti-microbial activity of Vγ9Vδ2 T cells. researchgate.net IFN-γ can exert a variety of effects, including enhancing the antigen-presenting capabilities of other cells and having direct anti-proliferative effects on tumor cells. TNF-α is a pleiotropic cytokine that can induce apoptosis in target cells and plays a central role in orchestrating inflammatory responses. frontiersin.org The ability of BrHPP to potently trigger the release of these Th1-type cytokines underscores its potential as a modulator of the immune response. researchgate.netmdpi.com
Comparative Analysis of this compound and Natural Phosphoantigens (e.g., Isopentenyl Pyrophosphate (IPP), (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP))
While BrHPP is a synthetic phosphoantigen, its activity is best understood by comparison with the two main natural phosphoantigens: Isopentenyl pyrophosphate (IPP), which is produced in the mammalian mevalonate (B85504) pathway, and (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which is an intermediate of the non-mevalonate pathway found in many microbes. uconn.edu
The fundamental mechanism of Vγ9Vδ2 T cell activation is conserved among BrHPP, IPP, and HMBPP. All three molecules act as agonists that bind to the intracellular B30.2 domain of the BTN3A1 protein. nih.gov This binding event is believed to induce a conformational change in the extracellular portion of BTN3A1, creating a binding site for the Vγ9Vδ2 TCR. nih.gov This "inside-out" signaling model is a common feature for all phosphoantigens. nih.gov
The primary differential mechanism lies in the origin and accessibility of the phosphoantigens to the intracellular BTN3A1 binding site.
Endogenous vs. Exogenous Presentation : IPP can be produced endogenously within host cells, particularly in tumor cells where the mevalonate pathway is often dysregulated. uconn.edu This means IPP is already present inside the cell and does not need to be transported across the cell membrane to engage BTN3A1.
Cellular Uptake : In contrast, HMBPP (from microbes) and the synthetic BrHPP are exogenous antigens that must first enter the target cell to exert their function. nih.gov Studies on HMBPP have shown that its cellular uptake is an energy-dependent process, as its activity is significantly reduced at lower temperatures (4°C). nih.gov As a similarly charged pyrophosphate molecule, BrHPP likely relies on a comparable energy-dependent transport mechanism to cross the cell membrane and reach its intracellular target. This requirement for cellular uptake is a key mechanistic difference compared to endogenously produced IPP.
Significant differences exist in the potency and efficacy with which BrHPP and natural phosphoantigens stimulate Vγ9Vδ2 T cells. HMBPP is widely regarded as the most potent natural phosphoantigen, exhibiting activity at picomolar to nanomolar concentrations. uconn.edumdpi.com IPP, the endogenous counterpart, is considerably less potent, typically requiring micromolar concentrations to achieve a similar level of T cell activation. mdpi.comnih.gov The synthetic phosphoantigen BrHPP is consistently described as a potent activator of Vγ9Vδ2 T cells. mdpi.comnih.gov
This vast difference in potency is directly correlated with the binding affinity of each ligand for the intracellular B30.2 domain of BTN3A1. nih.gov Biophysical studies have shown that HMBPP binds to the B30.2 domain with an affinity in the low micromolar range (~1 µM), whereas IPP binds with a much lower affinity, in the millimolar range (~1 mM). nih.gov This difference of several orders of magnitude in binding affinity mirrors their respective potencies in cellular activation assays.
| Compound | Type | Reported EC₅₀ / Effective Concentration |
|---|---|---|
| (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Natural (Microbial) | 60 pM - 500 pM nih.gov; ~0.50 nM nih.gov |
| Isopentenyl pyrophosphate (IPP) | Natural (Endogenous) | 1 µM - 10 µM nih.gov; ~1 µM for cytokine release nih.gov |
| This compound (BrHPP) | Synthetic | Described as a "potent" activator mdpi.comnih.gov |
Enzymatic Interactions and Metabolic Context of Bromohydrin Pyrophosphate
Interaction with Isopentenyl Pyrophosphate/Dimethylallyl Pyrophosphate Isomerase (IPPI)
Bromohydrin pyrophosphate (BrHPP) is a potent inhibitor of isopentenyl pyrophosphate/dimethylallyl pyrophosphate isomerase (IPPI), a key enzyme in the mevalonate (B85504) pathway. nih.govproteopedia.org This interaction has been a subject of detailed study to understand its mechanism and structural basis.
Irreversible Inhibition Mechanisms of IPPI by this compound
This compound acts as an irreversible inhibitor of IPPI. nih.govproteopedia.org The inhibition mechanism involves a covalent modification of the enzyme's active site. nih.govproteopedia.org Research suggests that the inhibition proceeds via an SN2 reaction, where nucleophilic residues within the IPPI active site attack the carbon atom bearing the bromine in BrHPP. nih.govproteopedia.org This contrasts with other inhibitors, such as epoxide-containing compounds, which react at a different carbon position through an SN1 or concerted mechanism. nih.govproteopedia.org The irreversible nature of this inhibition is due to the formation of a stable covalent bond between BrHPP and the enzyme. nih.govproteopedia.orgnih.gov
Structural Basis of BrHPP-IPPI Complex Formation via X-ray Crystallography
The three-dimensional structure of the complex formed between BrHPP and IPPI has been elucidated using X-ray crystallography, providing a detailed view of the molecular interactions. nih.govproteopedia.orgwikipedia.org These studies have been instrumental in understanding how BrHPP binds to the active site of IPPI and the specific residues involved in the covalent modification. nih.govproteopedia.orgnih.govlibretexts.org
Crystallographic data of racemic BrHPP in complex with IPPI reveals the formation of two distinct covalent adducts: a 4-thioether with the amino acid cysteine at position 67 (Cys67) and a 4-ester with glutamate (B1630785) at position 116 (Glu116). nih.govproteopedia.orgacs.orgresearchgate.net This indicates that both a thiol and a carboxylate group within the active site can act as nucleophiles in the reaction with BrHPP. nih.govproteopedia.org
Analysis of Covalent Complexes and Metal Binding Sites (e.g., Mn²⁺, Mg²⁺) in IPPI-BrHPP Interactions
The formation of covalent complexes between BrHPP and IPPI is a key feature of its inhibitory action. nih.govproteopedia.org The specific residues involved, Cys67 and Glu116, are crucial for the catalytic activity of the enzyme, and their modification by BrHPP leads to its inactivation. nih.govproteopedia.orgacs.orgresearchgate.net
The catalytic activity of IPPI is dependent on the presence of divalent metal cations, such as manganese (Mn²⁺) or magnesium (Mg²⁺). nih.govnih.gov These metal ions are believed to play a role in the binding of the pyrophosphate moiety of the substrate and in stabilizing the transition state of the isomerization reaction. nih.gov While the direct role of these metal ions in the inhibition by BrHPP is not fully detailed in the provided context, their importance in the general catalytic mechanism of IPPI suggests they are likely involved in the initial binding of BrHPP to the active site through its pyrophosphate group. nih.govnih.gov
Impact of BrHPP Stereochemistry on IPPI Inhibition
The stereochemistry of this compound has a significant influence on its interaction with IPPI. nih.govproteopedia.orgacs.orgresearchgate.net Studies using chiral forms of BrHPP have shown that the S-enantiomer (S-BrHPP) selectively forms a covalent bond with the glutamate residue at position 116 (E116) in the wild-type enzyme. nih.govproteopedia.orgacs.orgresearchgate.net
In contrast, when a mutant form of the enzyme (Y104F IPPI) is used, the S-enantiomer forms a thioether linkage with cysteine at position 67 (C67). nih.govproteopedia.orgacs.orgresearchgate.net This demonstrates that the stereochemistry of the inhibitor and the specific amino acid environment of the active site dictate the precise nature of the covalent modification.
Relationship to Isoprenoid Biosynthesis Pathways
Role in the Mevalonate Pathway of Eukaryotic Cells
This compound is recognized for its interaction with the mevalonate pathway, a critical metabolic route in eukaryotic cells for the synthesis of isoprenoids. nih.govaai.orgresearchgate.netashpublications.org Isoprenoids are a large and diverse class of molecules with essential functions, including cholesterol, steroid hormones, and dolichols. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids. frontiersin.org
BrHPP's primary interaction within this pathway is its potent inhibition of IPPI, the enzyme responsible for the interconversion of IPP and DMAPP. nih.govproteopedia.orgacs.orgresearchgate.netresearchgate.net By blocking this step, BrHPP disrupts the normal flow of metabolites through the mevalonate pathway. This disruption can lead to the accumulation of upstream metabolites, such as IPP. nih.govaai.orgresearchgate.net The accumulation of IPP is a key event, as this molecule is a known phosphoantigen that can activate a specific subset of immune cells called Vγ9Vδ2 T cells. nih.govaai.orgresearchgate.netashpublications.org Therefore, the inhibition of the mevalonate pathway by BrHPP provides a mechanism for modulating immune responses. nih.govaai.orgresearchgate.net
Distinctions from the Non-Mevalonate Pathway in Prokaryotic Organisms
The non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, is a critical metabolic route for the biosynthesis of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in most bacteria, including pathogens like Mycobacterium tuberculosis, as well as in plants and some protozoa. This pathway is fundamentally distinct from the mevalonate (MVA) pathway found in humans, archaea, and fungi. The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce IPP and DMAPP. One of the key intermediates and the most potent natural phosphoantigen produced by this pathway is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).
The primary distinction between this compound (BrHPP) and the non-mevalonate pathway lies in their origin and mechanism of action concerning the activation of the human immune system, specifically Vγ9Vδ2 T cells. The non-mevalonate pathway is an endogenous, biosynthetic route within prokaryotic organisms that produces natural phosphoantigens like HMBPP and IPP. These microbial metabolites act as potent, natural agonists that stimulate Vγ9Vδ2 T cells, alerting the human immune system to the presence of an infection.
In contrast, BrHPP is a synthetic analogue designed to mimic the biological properties of these natural phosphoantigens. It is not a product or intermediate of the MEP pathway or any other known biological pathway. Its structure, featuring a pyrophosphate group and a hydrophobic alkyl chain with a characteristic bromohydrin modification, allows it to directly engage and activate Vγ9Vδ2 T cells. Therefore, the distinction is that the non-mevalonate pathway is an internal, metabolic process in microbes that generates natural T-cell activating ligands, whereas BrHPP is an exogenous, synthetic compound that functions as a direct agonist by mimicking these natural ligands.
Cellular and Immunological Consequences of Bromohydrin Pyrophosphate Activity
Vγ9Vδ2 T Cell Expansion and Proliferation in vitro and in vivo
A primary and well-documented consequence of BrHPP activity is the robust expansion and proliferation of the Vγ9Vδ2 T cell population. This has been observed consistently in both laboratory (in vitro) and clinical (in vivo) settings.
In vitro, the stimulation of peripheral blood mononuclear cells (PBMCs) with BrHPP, typically in conjunction with low doses of Interleukin-2 (B1167480) (IL-2), leads to a significant and selective amplification of Vγ9Vδ2 T cells. nih.govnih.govaacrjournals.org Research has shown that even a single stimulation with BrHPP can be sufficient to initiate this process. nih.govgustaveroussy.fr In one study involving neuroblastoma patients, after 21 days in culture with BrHPP and IL-2, Vγ9Vδ2 T cells constituted more than 80% of the total cultured cells, representing an approximate 50-fold expansion from their baseline numbers. nih.govgustaveroussy.frresearchgate.net The success of this expansion can, however, be influenced by the clinical status of the donor; PBMCs harvested at diagnosis showed more robust proliferation compared to those taken after induction therapy. nih.govgustaveroussy.fr
In vivo studies have substantiated these findings. In a Phase I clinical trial involving patients with solid tumors, the administration of BrHPP combined with low-dose IL-2 induced a potent expansion of γδ T lymphocytes. nih.govascopubs.orgspringermedicine.com Pharmacodynamic data from this trial confirmed that the amplification of this T cell subset in humans is dependent on both the dose of BrHPP and the co-administration of IL-2. nih.govspringermedicine.com Similar potent activation and amplification of γ9δ2 T cells were also observed in preclinical studies conducted in monkeys. nih.gov This capacity for selective in vivo expansion is a cornerstone of the immunotherapeutic strategies involving BrHPP. nih.govnih.gov
| Study Type | Model/Subject | Key Findings on Vγ9Vδ2 T Cell Expansion | Reference(s) |
| In Vitro | Neuroblastoma Patient PBMCs | >80% of cultured cells were Vγ9Vδ2 T cells after 21 days; ~50-fold expansion. | nih.govgustaveroussy.frresearchgate.net |
| In Vitro | Metastatic Renal Cell Carcinoma Patient PBMCs | Successful large-scale expansion predicted by small-scale BrHPP sensitivity test. | aacrjournals.org |
| In Vivo | Patients with Solid Tumors (Phase I Trial) | Potent γδ T lymphocyte expansion observed with BrHPP + low-dose IL-2. | nih.govascopubs.orgspringermedicine.com |
| In Vivo | Cynomolgus Macaques | Strong activation and amplification of γ9δ2 T cells with BrHPP + low-dose IL-2. | nih.gov |
Functional Effector Phenotypes Induced by BrHPP Stimulation
Beyond proliferation, BrHPP stimulation endows Vγ9Vδ2 T cells with powerful effector functions, transforming them into a versatile tool for the immune system to combat diseased cells.
BrHPP treatment leads to the generation of a large population of Vγ9Vδ2 T cells with potent cytotoxic capabilities. nih.gov These cells are able to directly recognize and kill a wide array of tumor cells, including both solid and hematologic malignancies, in a manner that is not restricted by the major histocompatibility complex (MHC). nih.govresearchgate.net
Laboratory studies have demonstrated that Vγ9Vδ2 T cells expanded with BrHPP effectively lyse various target cells. For instance, in an autologous setting, these expanded cells showed specific lytic activity against primary renal cell carcinoma lines but not against normal cells. nih.gov Similarly, BrHPP-amplified Vγ9Vδ2 T cells from neuroblastoma patients were able to lyse both allogeneic and autologous neuroblasts in a TCR-dependent manner. nih.gov
Furthermore, BrHPP can significantly enhance another mode of cellular killing known as antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov When combined with therapeutic monoclonal antibodies such as rituximab (B1143277), alemtuzumab (B1139707), or trastuzumab, BrHPP increases the binding of Vγ9Vδ2 T cells to antibody-coated tumor cells, thereby augmenting their ADCC activity. nih.govuni.lu
| Target Cell Type | Context of Cytotoxicity | Key Finding | Reference(s) |
| Primary Renal Cell Carcinoma | Direct Lysis | BrHPP-expanded Vγ9Vδ2 T cells showed specific lytic activity against tumor cells. | nih.gov |
| Neuroblastoma Cells | Direct Lysis | BrHPP-amplified Vγ9Vδ2 T cells lysed autologous and allogeneic neuroblasts. | nih.govgustaveroussy.fr |
| CD20+ Lymphoma Cells | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | BrHPP enhanced rituximab-mediated ADCC by increasing Vγ9Vδ2 T cell binding. | nih.govuni.lu |
The activation of Vγ9Vδ2 T cells by BrHPP induces a significant pro-inflammatory response, characterized by the secretion of key cytokines. nih.gov This response is strongly polarized towards a T helper 1 (Th1) profile, dominated by the production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govresearchgate.net
In addition to their direct killing and cytokine-producing functions, activated Vγ9Vδ2 T cells can act as professional antigen-presenting cells (APCs). nih.govfrontiersin.orgnih.gov This function allows them to bridge the innate and adaptive immune systems.
Upon activation, Vγ9Vδ2 T cells can take up, process, and present tumor-associated antigens (TAAs) on their surface in the context of MHC class I molecules. nih.gov This process, known as cross-presentation, enables them to prime and activate conventional CD8+ αβ T cells, which are critical for a durable, antigen-specific anti-tumor response. nih.govfrontiersin.org Studies have demonstrated that Vγ9Vδ2 T cells can effectively cross-present well-known TAAs such as gp100, MART-1, and MAGE-A3. nih.gov This capability is dependent on the cellular machinery for protein degradation, as it is impaired by proteasome inhibitors. nih.gov
Interactions with Antigen-Presenting Cells (APCs) and Monocytes
The activation of Vγ9Vδ2 T cells by BrHPP is not a solitary event but often involves intricate interactions with other immune cells, particularly APCs like monocytes.
The activation of Vγ9Vδ2 T cells by phosphoantigens such as BrHPP is critically dependent on direct cell-to-cell contact. frontiersin.org Monocytes have been identified as potent accessory cells in this process. mdpi.com The proliferation of Vγ9Vδ2 T cells upon re-stimulation with BrHPP relies on the presence of viable monocytes; in their absence, direct TCR stimulation can paradoxically lead to activation-induced cell death. mdpi.com
The molecular basis for this interaction involves the butyrophilin (BTN) family of proteins, specifically BTN3A1, which is expressed on the surface of the accessory cell. frontiersin.orgnih.gov It is believed that exogenous phosphoantigens must interact with the intracellular domain of BTN3A1, which then triggers a conformational change in its extracellular portion. frontiersin.orgmdpi.com This change is subsequently recognized by the Vγ9Vδ2 TCR, leading to T cell activation. Preventing physical contact between Vγ9Vδ2 T cells and target cells, for example by using a Transwell system, inhibits this activation, underscoring the necessity of a direct cellular synapse. frontiersin.org While some evidence suggests that purified Vγ9Vδ2 T cells can undergo self-activation with BrHPP, this process also requires the involvement of BTN molecules expressed on the T cell itself, further highlighting the central role of these molecular interactions. nih.gov
Influence on Accessory Cell Function in T Cell Activation
The activation of Vγ9Vδ2 T cells by bromohydrin pyrophosphate (BrHPP) is a complex process that often involves the crucial participation of accessory cells, such as monocytes and other antigen-presenting cells (APCs). nih.govmdpi.comnih.gov These accessory cells are not merely passive bystanders but play an active role in sensing and presenting phosphoantigens to T cells.
A key molecule in this interaction is Butyrophilin 3A1 (BTN3A1), which is expressed on the surface of accessory cells and is indispensable for BrHPP-mediated T cell activation. nih.govfrontiersin.orgnih.gov The prevailing model suggests that exogenous phosphoantigens like BrHPP are taken up by accessory cells. mdpi.com This intracellular presence of BrHPP is thought to bind to the intracellular B30.2 domain of the BTN3A1 molecule, inducing a conformational change in its extracellular portion. nih.govnih.gov This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation. nih.gov The necessity of this interaction is highlighted by studies showing that blocking the BTN3A1 molecule on APCs abrogates Vγ9Vδ2 T cell activation. frontiersin.org
Monocytes have been identified as particularly potent accessory cells for T cell activation by phosphoantigens. mdpi.com Their presence is critical for the proliferation of activated Vγ9Vδ2 T cells when re-stimulated with BrHPP. mdpi.com In the absence of these accessory cells, BrHPP and similar TCR stimuli can paradoxically lead to activation-induced cell death of the γδ T cells. mdpi.com
While the role of accessory cells is well-established, some research indicates that Vγ9Vδ2 T cells may also undergo "self-activation." nih.govresearchgate.net This is possible because Vγ9Vδ2 T cells themselves express all the necessary molecular machinery, including the TCR and BTN3A1. nih.gov This suggests they can potentially be directly activated by exogenous BrHPP without the need for a separate accessory cell. However, the requirement for accessory cells appears prominent for robust and sustained responses, particularly in initiating the adaptive immune response through cytokine secretion and recruitment of other immune cells. frontiersin.org
| Component | Role in T Cell Activation | Key Findings | References |
|---|---|---|---|
| Accessory Cells (e.g., Monocytes, APCs) | Present BrHPP to Vγ9Vδ2 T cells; essential for proliferation and sustained response. | Monocytes are potent accessory cells for BrHPP-induced activation. Their absence can lead to activation-induced cell death of T cells upon re-stimulation. | mdpi.comnih.gov |
| Vγ9Vδ2 T Cells | The primary immune cell population activated by BrHPP. | Can undergo "self-activation" as they express BTN3A1, but robust activation often requires accessory cells. | nih.govresearchgate.net |
| Butyrophilin 3A1 (BTN3A1) | Molecule on accessory cells (and T cells) that senses BrHPP and presents it to the T cell receptor. | Binding of BrHPP to the intracellular domain of BTN3A1 causes a conformational change, triggering T cell recognition. Blocking BTN3A1 prevents activation. | nih.govfrontiersin.orgnih.gov |
| T Cell Receptor (TCR) | Receptor on Vγ9Vδ2 T cells that recognizes the altered BTN3A1 molecule. | Recognition of the BrHPP-BTN3A1 complex is a critical step for initiating the T cell activation cascade. | scispace.comnih.gov |
Modulation of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) by BrHPP
This compound has been shown to significantly enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for the clinical efficacy of many anticancer monoclonal antibodies (mAbs). nih.govnih.gov ADCC is a process where immune effector cells, such as natural killer (NK) cells and γδ T cells, recognize and kill target cells that have been coated with antibodies. nih.govbohrium.com
Research demonstrates that BrHPP potentiates the ADCC activity of Vγ9Vδ2 T cells in conjunction with therapeutic antibodies like rituximab (anti-CD20), trastuzumab (anti-HER2), and alemtuzumab (anti-CD52). nih.govsemanticscholar.org The combination of BrHPP and an antibody such as rituximab leads to an increased binding of Vγ9Vδ2 T cells to the antibody-coated lymphoma cells. nih.govuni.lu
This enhanced interaction triggers downstream signaling pathways within the T cell, specifically activating phospho-ZAP70 and phospho-ERK1/2. nih.govuni.lu The activation of these signaling molecules is crucial for executing the cytotoxic functions of the T cells. The result is a potentiation of the lysis of tumor cells. nih.gov
In vitro studies have confirmed that BrHPP enhances the rituximab-mediated depletion of CD20-positive cells from the peripheral blood mononuclear cells of both healthy individuals and patients with chronic lymphocytic leukemia. nih.govsemanticscholar.org Furthermore, the therapeutic potential of this combination has been explored in in vivo models. In cynomolgus macaques, a treatment regimen combining rituximab, BrHPP, and interleukin-2 (IL-2) activated Vγ9Vδ2 lymphocytes and led to an enhanced depletion of B-cells from both the blood and lymph nodes. nih.gov
These findings collectively suggest that BrHPP can be used as an adjunct to improve the therapeutic bioactivity and efficacy of existing anticancer monoclonal antibodies by augmenting the ADCC response mediated by γδ T cells. nih.govuni.lu
| Therapeutic Antibody | Target Antigen | Experimental System | Observed Effect of BrHPP Combination | References |
|---|---|---|---|---|
| Rituximab | CD20 | In vitro (human cells) | Increased Vγ9Vδ2 T cell binding to lymphoma cells; enhanced ADCC; activation of phospho-ZAP70 and phospho-ERK1/2; enhanced depletion of CD20+ cells. | nih.govuni.lu |
| Rituximab | CD20 | In vivo (cynomolgus macaques) | Activated Vγ9Vδ2 lymphocytes and enhanced B-cell depletion from blood and lymph nodes (in combination with IL-2). | nih.gov |
| Trastuzumab | HER2 | In vitro (human cells) | Strongly enhanced ADCC activity of Vγ9Vδ2 T cells. | nih.govsemanticscholar.org |
| Alemtuzumab | CD52 | In vitro (human cells) | Strongly enhanced ADCC activity of Vγ9Vδ2 T cells. | nih.gov |
Advanced Research Methodologies for Bromohydrin Pyrophosphate Studies
Structural Biology Techniques
X-ray Crystallography for Protein-Ligand Complex Elucidation
X-ray crystallography is a pivotal technique for understanding the three-dimensional structure of molecules, including complex biological assemblies like protein-ligand interactions. nih.gov3ds.com This method has been instrumental in revealing the structural basis of how Bromohydrin pyrophosphate (BrHPP) interacts with its protein targets.
Structural studies using X-ray crystallography have confirmed that BrHPP, a synthetic phosphoantigen, mimics endogenous phosphoantigens such as isopentenyl pyrophosphate (IPP). This mimicry is achieved through a shared pyrophosphate moiety and a hydrophobic alkyl chain. The presence of the bromohydrin group in BrHPP enhances its stability and binding affinity. These crystallographic studies have provided detailed insights into the interaction of BrHPP with key residues in the antigen-binding pocket of the γδ T cell receptor (TCR) and accessory proteins like BTN3A1.
The process of elucidating these structures typically involves co-crystallization of the protein with BrHPP or soaking the ligand into pre-formed protein crystals. nih.gov The resulting electron density maps allow for the precise modeling of the protein-ligand complex, revealing critical interactions that govern binding and biological activity. 3ds.com These structural insights are crucial for understanding the mechanism of action of BrHPP and for the rational design of new, more potent immunomodulatory compounds.
Biochemical and Biophysical Assays
Binding Affinity Determinations (e.g., for BTN3A1 interaction)
Determining the binding affinity of BrHPP to its target proteins, such as Butyrophilin 3A1 (BTN3A1), is crucial for understanding its biological activity. Several biophysical techniques are employed for this purpose, with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) being prominent examples.
ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. Studies have shown that the intracellular B30.2 domain of BTN3A1 directly binds phosphoantigens. nih.gov While specific ITC data for BrHPP binding to BTN3A1 is not detailed in the search results, the methodology has been applied to study the interaction of other phosphoantigens with BTN3A1. nih.gov For instance, the interaction between the BTN3A1 extracellular domain and cHDMAPP was measured, and the weak affinity of IPP for the B30.2 domain was noted. nih.gov
SPR is another powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. SPR has been used to characterize the binding of antibodies to BTN3A isoforms, revealing high affinities. nih.gov Although specific SPR data for BrHPP is not provided, this technique is highly applicable for quantifying its binding to BTN3A1 and other potential interacting proteins.
Table 1: Representative Binding Affinity Data for BTN3A Ligands
| Ligand | Protein | Technique | Affinity (K_d) |
| IPP | BTN3A1 IgV domain | Not Specified | 69.9 x 10⁻⁶ M aai.org |
| HMBPP | BTN3A1 IgV domain | Not Specified | 3.1 x 10⁻⁶ M aai.org |
| 20.1 scFv | BTN3A Isoforms | SPR | ~50 nM nih.gov |
| 103.2 scFv | BTN3A Isoforms | SPR | ~10 nM nih.gov |
This table presents data for related ligands to illustrate the application of these techniques, as specific data for BrHPP was not available in the search results.
Cellular and Functional Assays
The biological activity of this compound (BrHPP) is ultimately defined by its effects on cells, particularly Vγ9Vδ2 T cells. A variety of cellular and functional assays are employed to characterize these effects.
A key functional assay is the measurement of Vγ9Vδ2 T cell activation and expansion. This is often done by culturing peripheral blood mononuclear cells (PBMCs) with BrHPP and measuring the proliferation of Vγ9Vδ2 T cells over time using flow cytometry. oup.comnih.gov The percentage and absolute number of Vγ9Vδ2 T cells are quantified to determine the expansion rate. nih.gov For instance, in a phase I clinical trial, a "BrHPP sensitivity test" was used to quantify the proliferative response of patients' γδ T cells to the drug in an 8-day culture. nih.gov
The effector functions of activated Vγ9Vδ2 T cells are also assessed. This includes measuring the production of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in response to BrHPP stimulation. oup.comnih.gov These cytokines can be measured in the cell culture supernatant using techniques like ELISA or by intracellular cytokine staining followed by flow cytometry analysis. aai.org
Furthermore, the cytotoxic activity of BrHPP-activated Vγ9Vδ2 T cells against tumor cells is a critical functional readout. nih.gov This can be assessed in co-culture assays where the T cells are mixed with target tumor cells, and the lysis of the tumor cells is measured. frontiersin.org Another important functional assay is the antibody-dependent cell-mediated cytotoxicity (ADCC) assay, which has shown that BrHPP can enhance the ADCC activity of Vγ9Vδ2 T cells in the presence of therapeutic antibodies like rituximab (B1143277). nih.gov
Table 2: Summary of Cellular and Functional Assays for BrHPP
| Assay Type | Purpose | Key Readouts |
| T Cell Proliferation Assay | To measure the expansion of Vγ9Vδ2 T cells | Percentage and absolute number of Vγ9Vδ2 T cells (flow cytometry) oup.comnih.gov |
| Cytokine Release Assay | To quantify the production of effector cytokines | IFN-γ, TNF-α levels (ELISA, intracellular staining) oup.comnih.govaai.org |
| Cytotoxicity Assay | To assess the killing of target tumor cells | Lysis of tumor cells nih.govfrontiersin.org |
| ADCC Assay | To measure enhanced antibody-mediated killing | Increased cytotoxicity in the presence of antibodies nih.gov |
Flow Cytometry for T Cell Phenotyping and Activation Marker Expression
Flow cytometry is an indispensable tool for dissecting the cellular response to this compound (BrHPP), particularly for characterizing the phenotype and activation status of Vγ9Vδ2 T cells. This technique allows for the multi-parameter analysis of individual cells in a heterogeneous population, providing detailed insights into the effects of BrHPP stimulation.
Researchers utilize a panel of fluorochrome-conjugated antibodies to identify Vγ9Vδ2 T cells (typically using anti-CD3 and anti-Vδ2 TCR antibodies) and simultaneously measure the expression of various cell surface and intracellular proteins. haematologica.org Following stimulation with BrHPP, often in combination with Interleukin-2 (B1167480) (IL-2), Vγ9Vδ2 T cells undergo significant phenotypic changes indicative of activation and differentiation. haematologica.orgresearchgate.net
Key findings from flow cytometry studies include the upregulation of activation markers such as CD69 and CD107a. nih.gov The expression of CD107a, a marker for degranulation, on the cell surface is a direct indicator of cytotoxic potential. nih.govresearchgate.net Studies have shown that BrHPP stimulation leads to increased expression of CD107a, confirming the activation of the T cells' killing machinery. nih.govnih.gov Furthermore, intracellular staining for cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) confirms that BrHPP induces a pro-inflammatory, effector cell phenotype. nih.govaai.org
Phenotypic analysis also reveals shifts in memory T cell subsets. Upon activation with BrHPP, Vγ9Vδ2 T cells often acquire an effector memory phenotype, characterized by changes in the expression of markers like CD45RA and CD27. oncotarget.comnih.gov For instance, after a couple of weeks of culture with BrHPP and IL-2, Vγ9Vδ2 T lymphocytes have been observed to acquire a CD45RA⁻CD27⁻ effector memory phenotype. nih.gov Another marker, CRTAM (Class-I Restricted T-cell Associated Molecule), has been identified as a transient activation marker on Vγ9Vδ2 T cells, with its expression peaking around 24 hours after BrHPP stimulation. aai.org
Table 1: T Cell Markers Analyzed by Flow Cytometry Following BrHPP Stimulation
| Marker | Type | Function/Indication | Key Finding with BrHPP | Citations |
|---|---|---|---|---|
| Vδ2-TCR | Lineage | Identifies the target T cell subset | Used to gate and quantify Vγ9Vδ2 T cells. haematologica.org | haematologica.org |
| CD69 | Activation | Early marker of lymphocyte activation | Expression is upregulated, confirming early activation. nih.gov | nih.gov |
| CD107a | Degranulation | Marker of cytotoxic activity | Surface expression increases, indicating cytotoxic potential. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| CRTAM | Activation | Transiently expressed upon activation | Upregulated post-stimulation, peaking at 24 hours. aai.org | aai.org |
| IFN-γ | Intracellular | Th1 effector cytokine | Intracellular levels increase, indicating a pro-inflammatory response. nih.govaai.org | nih.govaai.org |
| TNF-α | Intracellular | Pro-inflammatory cytokine | Production is induced in Vδ2+ cells. aai.orgaai.org | aai.orgaai.org |
| CD27/CD45RA | Memory | Differentiates memory/effector subsets | Downregulation indicates a shift to an effector memory phenotype. oncotarget.comnih.gov | oncotarget.comnih.gov |
Cytokine Quantitation Techniques (e.g., ELISA, Luminex)
The functional response of Vγ9Vδ2 T cells to this compound (BrHPP) is characterized by the secretion of a distinct profile of cytokines and chemokines. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead arrays (e.g., Luminex) are crucial for quantifying these soluble mediators in cell culture supernatants. These methods provide quantitative data on the type and magnitude of the immune response elicited by BrHPP.
Upon stimulation with BrHPP, Vγ9Vδ2 T cells are known to produce significant amounts of Th1-type cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). aai.orgpnas.org ELISA has been used to measure the secretion of IFN-γ from Vγ9Vδ2 T cell cultures activated by BrHPP. haematologica.org These cytokines are central to the anti-tumor and anti-infectious properties of these cells.
More comprehensive analyses using multiplex bead-based technologies have revealed a broader spectrum of secreted molecules. In studies where Vδ2 T cells were restimulated with BrHPP, significant secretion of IL-5, IL-9, and IL-13 was detected in addition to IFN-γ and TNF-α. pnas.orgpnas.org The specific cytokine profile can be influenced by the cellular microenvironment and the presence of other stimuli. For example, the presence of immature dendritic cells has been shown to potentiate both Th1 (IFN-γ, TNF-α) and Th2 (IL-5, IL-13) cytokine responses of BrHPP-activated Vγ9Vδ2 T cells. aai.org In some culture conditions, particularly with TGF-β and IL-15, IL-9 can become the most abundantly secreted cytokine upon BrHPP restimulation. pnas.orgpnas.org
Table 2: Cytokines Secreted by T Cells in Response to BrHPP
| Cytokine/Chemokine | Detection Method | Context of Study | Key Finding | Citations |
|---|---|---|---|---|
| IFN-γ | ELISA, Multiplex Array | BrHPP-activated Vγ9Vδ2 T cells | Consistently high secretion, indicating a Th1 response. | haematologica.orgaai.orgpnas.orgpnas.org |
| TNF-α | ELISA, Multiplex Array | In vivo and in vitro BrHPP stimulation | Strong induction of secretion, a key effector molecule. | aai.orgpnas.orgpnas.org |
| IL-9 | Multiplex Array | BrHPP restimulation after specific priming | Can be the most abundant cytokine under certain conditions (e.g., with TGF-β). | pnas.orgpnas.org |
| IL-5 | Multiplex Array | BrHPP restimulation | Secreted in significant amounts. pnas.orgpnas.org | pnas.orgpnas.org |
| IL-13 | Multiplex Array | BrHPP restimulation | Secretion detected alongside other Th2-type cytokines. pnas.orgpnas.org | pnas.orgpnas.org |
| CCL4 (MIP-1β) | Multiplex Array | BrHPP and TLR3 ligand restimulation | Production observed in healthy controls, but lower in patients with Behcet's disease. nih.gov | nih.gov |
| CCL5 (RANTES) | Multiplex Array | BrHPP and TLR3 ligand restimulation | Production detected in healthy controls, but lower in patients with Behcet's disease. nih.gov | nih.gov |
Cytotoxicity Assays (e.g., Chromium-release, live-cell imaging)
A hallmark of Vγ9Vδ2 T cells activated by this compound (BrHPP) is their potent cytotoxic activity against tumor cells. researchgate.netnih.gov A variety of assays are employed to quantify this killing capacity, providing direct evidence of the therapeutic potential of BrHPP-based immunotherapies.
The standard chromium-51 (B80572) (⁵¹Cr) release assay has been widely used to measure the lytic activity of BrHPP-expanded Vγ9Vδ2 T cells. haematologica.orgnih.govnih.govaai.org In this assay, target tumor cells are labeled with radioactive ⁵¹Cr. When these target cells are lysed by the effector T cells, the ⁵¹Cr is released into the culture supernatant, where its quantity can be measured. Studies have consistently shown that Vγ9Vδ2 T cells expanded with BrHPP and IL-2 exhibit significant, dose-dependent lysis of various tumor cell lines, including those from leukemia, lymphoma, and renal cell carcinoma. haematologica.orgnih.govaai.org This cytotoxic activity is often tested against sensitive cell lines like Daudi and resistant lines like Raji to demonstrate specificity. haematologica.orgaai.org
In addition to the ⁵¹Cr release assay, other methods are used to assess cytotoxicity. The CD107a mobilization test, analyzed by flow cytometry, measures the surface expression of the lysosomal-associated membrane protein-1 (LAMP-1) as a surrogate marker for degranulation and cytotoxic activity. haematologica.org BrHPP-activated Vγ9Vδ2 T cells show increased CD107a expression when co-cultured with target cells, correlating with their killing function. nih.gov More recently, live-cell imaging techniques have been employed to visualize and quantify the killing of tumor cells by BrHPP-activated γδ T cells in real-time, offering dynamic insights into the cellular interactions leading to target cell death. nih.gov These assays collectively demonstrate that BrHPP stimulation endows Vγ9Vδ2 T cells with a robust ability to recognize and eliminate cancerous cells. mdpi.com
Table 3: Methodologies for Assessing Cytotoxicity of BrHPP-Activated T Cells
| Assay Type | Principle | Target Cells Used in Studies | Key Finding | Citations |
|---|---|---|---|---|
| Chromium-51 (⁵¹Cr) Release | Measures release of radioactive chromium from lysed target cells. | Daudi, Raji, P39, Neuroblastoma cells, Renal carcinoma cells. | BrHPP-expanded T cells show potent, specific lysis of tumor targets. | haematologica.orgnih.govnih.govaai.org |
| CD107a Mobilization Assay | Flow cytometry detection of a degranulation marker on effector T cells. | Tumor cell lines, P815 cells. | BrHPP activation increases CD107a expression upon target engagement. | haematologica.orgnih.gov |
| Live-cell Imaging | Real-time microscopic observation and quantification of cell death. | Cervical cancer organoids. | Allows direct visualization of γδ T cells killing target cells. nih.gov | nih.gov |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays | Measures enhanced killing of antibody-coated target cells. | CD20+ B-cell lymphoma lines. | BrHPP stimulation enhances ADCC in combination with therapeutic antibodies like Rituximab. nih.gov | nih.gov |
Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq) in BrHPP-treated cells
To understand the molecular mechanisms underlying the activation of T cells by this compound (BrHPP), researchers employ gene expression profiling techniques. Methods like quantitative real-time PCR (qRT-PCR) and whole-genome microarray analysis (a precursor to RNA-Seq) provide a snapshot of the transcriptional landscape of the cell, revealing which genes and signaling pathways are modulated by BrHPP treatment.
Genome-wide transcriptome analysis of Vδ2 T cells stimulated under various conditions, including with BrHPP, has shown significant changes in gene expression. pnas.orgpnas.org These studies reveal that BrHPP treatment, especially in combination with cytokines like IL-2, induces a transcriptional program associated with T-cell activation, proliferation, and effector function. frontiersin.org For example, microarray data has identified the upregulation of key genes involved in the cytotoxic activity and proliferation of Vγ9Vδ2 T cells. frontiersin.org
The analysis of gene clusters and pathways shows enrichment in processes related to the cell cycle and immune response. frontiersin.org In one study, TGF-β was found to significantly alter the transcriptome of BrHPP-expanded Vγ9Vδ2 T cells, leading to a down-regulation in the expression of genes encoding for cytotoxic molecules like perforin (B1180081) and granzyme B, which was confirmed at the protein level. biorxiv.org These transcriptomic analyses are critical for building a comprehensive picture of how BrHPP reprograms T cell function, linking the initial receptor engagement to the ultimate phenotypic and functional outcomes, and for identifying potential pathways that could be targeted to enhance their therapeutic efficacy.
Table 4: Gene Expression Changes in T Cells Treated with BrHPP
| Gene/Pathway | Technique | Context | Finding | Citations |
|---|---|---|---|---|
| T-cell Activation Pathways | Microarray/RNA-Seq | Vγ9Vδ2 T cells stimulated with BrHPP | Upregulation of genes associated with T-cell activation and immune response. | frontiersin.org |
| Cell Cycle Pathways | Microarray/RNA-Seq | Vγ9Vδ2 T cells stimulated with BrHPP | Enrichment of pathways involved in cell proliferation. | frontiersin.org |
| IFN-γ | qRT-PCR/Microarray | BrHPP-stimulated Vγ9Vδ2 T cells | Increased gene expression, consistent with protein data. | mdpi.com |
| IL-9 | Microarray | Vγ9Vδ2 T cells stimulated with BrHPP + TGF-β/IL-15 | Strong enhancement of IL-9 gene expression. pnas.orgpnas.org | pnas.orgpnas.org |
| Perforin & Granzyme B | qRT-PCR/RNA-Seq | BrHPP-expanded T cells treated with TGF-β | Significant downregulation of gene expression, indicating reduced cytotoxicity. biorxiv.org | biorxiv.org |
Analytical Chemistry Techniques for Compound Characterization in Research
The synthesis and use of this compound (BrHPP) in research necessitate rigorous analytical chemistry techniques to ensure its purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone methods for the chemical characterization of BrHPP.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and quantification of BrHPP. nih.govrsc.org Following its chemical synthesis, crude BrHPP mixtures contain unreacted starting materials and byproducts. HPLC is used to separate BrHPP from these impurities, yielding a highly pure compound essential for biological experiments. oup.com
Various HPLC methods have been described for the analysis of phosphoantigens. Anion-exchange chromatography is often employed, as the negatively charged pyrophosphate moiety allows for strong interaction with the stationary phase. oup.com For instance, purification can be achieved using columns like DEAE-5PW or Mono Q, eluting with a gradient of a salt buffer such as triethylammonium (B8662869) bicarbonate. oup.com Another approach is ion-pairing reversed-phase HPLC, which uses a C18 column and an ion-pairing agent in the mobile phase to retain the highly polar BrHPP molecule. oup.com The purity of the final product is typically assessed by analyzing the area of the BrHPP peak relative to any impurity peaks in the resulting chromatogram, with purities of ≥95% being standard for in vitro and in vivo studies. rsc.org
Table 5: HPLC Methods for BrHPP Analysis
| HPLC Method | Column Type | Mobile Phase/Elution | Purpose | Citations |
|---|---|---|---|---|
| Anion-Exchange | DEAE-5PW, Mono Q | Triethylammonium bicarbonate gradient | Purification of BrHPP from synthesis reaction. | oup.com |
| Ion-Pairing Reversed-Phase | C18 (e.g., Luna) | Triethylammonium bicarbonate with methanol (B129727) gradient | Further purification and analysis. | oup.com |
| Reversed-Phase | Not specified | Not specified | Purity determination (≥95%). | rsc.org |
Mass Spectrometry (MS) for Identification and Metabolite Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the identity and structural integrity of synthesized this compound (BrHPP) and to analyze its metabolites. nih.govcapes.gov.br Due to the polar and non-volatile nature of BrHPP, soft ionization techniques such as electrospray ionization (ESI) are typically used, often in negative ion mode to detect the deprotonated molecule [M-H]⁻. aai.org
High-resolution mass spectrometry provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. oup.com For BrHPP (C₅H₁₃BrO₈P₂), the expected molecular weight is approximately 343 g/mol . Tandem mass spectrometry (MS/MS or MSⁿ) is used for structural elucidation. aai.orgoup.com In this technique, the parent ion (e.g., m/z 343) is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For pyrophosphorylated compounds, characteristic fragment ions corresponding to phosphate (B84403) (m/z 97, [H₂PO₄]⁻) and pyrophosphate (m/z 159, [HP₂O₆]⁻) moieties are often observed, confirming the presence of the pyrophosphate group. aai.orgoup.com These MS-based methods are indispensable for unequivocally identifying BrHPP in purified preparations and have been used to detect related phosphoantigens in complex biological extracts. aai.orgnih.gov
Table 6: Mass Spectrometry Analysis of Pyrophosphates
| MS Technique | Ionization Mode | Key Ions Observed (m/z) | Purpose | Citations |
|---|---|---|---|---|
| Electrospray Ionization MS (ESI-MS) | Negative | [M-H]⁻ | Determines the molecular weight of the parent compound. | capes.gov.braai.org |
| Tandem MS (MS/MS) | Negative | Product ions (e.g., 159, 97) | Structural confirmation via fragmentation patterns. | aai.orgoup.com |
| Nano ESI Ion Trap MS | Negative | [M-H]⁻ and fragments | Analysis of related phosphoantigens in cell extracts. | aai.org |
| FT-ICR MS | Negative | [M-H]⁻ | Accurate mass measurement for chemical composition determination of related phosphoantigens. oup.com | oup.com |
Conceptual Frameworks and Future Research Avenues
Refined Models of Phosphoantigen Recognition and Signaling by Vγ9Vδ2 T Cells
The recognition of phosphoantigens (pAgs) by Vγ9Vδ2 T cells is a critical process in their activation and subsequent anti-tumor and anti-microbial functions. While it is established that the synthetic phosphoantigen Bromohydrin pyrophosphate (BrHPP) potently stimulates these cells, the precise molecular interactions are still under investigation. nih.govnih.gov Current models suggest a multi-component system involving the T-cell receptor (TCR) and butyrophilin (BTN) family members, particularly BTN3A1. nih.govashpublications.org
Initially, it was thought that pAgs might directly bind to the Vγ9Vδ2 TCR, but evidence for this is lacking. frontiersin.orgnih.gov The prevailing "inside-out" signaling model posits that pAgs, including BrHPP, enter the target cell and bind to the intracellular B30.2 domain of BTN3A1. frontiersin.orgnih.govmdpi.com This binding event is believed to induce a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR. ashpublications.orgmdpi.comjcancer.org This model is supported by findings that mutations in the B30.2 domain of BTN3A1 abrogate Vγ9Vδ2 T cell activation. nih.gov Furthermore, the interaction may not be limited to a single BTN3A1 molecule, with evidence suggesting the involvement of BTN3A1 homodimers or heterodimers with other BTN family members like BTN2A1. nih.govjcancer.orgnih.gov A proposed composite ligand model suggests that BTN3A1-A2/A3 heteromers and BTN2A1 homodimers form a complex that activates the Vγ9Vδ2 TCR. nih.gov
The signaling cascade following TCR engagement by the BTN-pAg complex involves the activation of downstream pathways such as the MEK/Erk and PI3K/Akt pathways. BrHPP has been shown to activate phospho-ZAP70 and phospho-ERK1/2 signaling in Vγ9Vδ2 T cells. nih.govsemanticscholar.org Interestingly, while sharing similarities with the natural phosphoantigen HMB-PP in activating these pathways, BrHPP exhibits delayed NF-κB activation.
Future research is needed to fully elucidate the structural basis of the interaction between the Vγ9Vδ2 TCR and the pAg-bound BTN complex. Unresolved questions include the precise stoichiometry of the BTN molecules involved and how the intracellular binding of BrHPP translates into a specific extracellular signal recognized by the TCR. nih.gov Further investigation into the potential role of other co-stimulatory or adhesion molecules in modulating this interaction will also refine our understanding of Vγ9Vδ2 T cell activation. nih.gov
Elucidation of Regulatory Mechanisms Governing BrHPP Responsiveness in Immune Cells
The responsiveness of immune cells, particularly Vγ9Vδ2 T cells, to BrHPP is not uniform and is governed by a complex interplay of regulatory mechanisms. The expression levels and functional status of key molecules involved in the recognition pathway are critical determinants.
A primary factor is the expression and accessibility of BTN3A1 on target cells. The density and membrane mobility of BTN3A1 can influence the efficiency of Vγ9Vδ2 T cell activation. ashpublications.orgjcancer.org The intracellular protein RhoB has been implicated in regulating the membrane mobility of BTN3A1, and its rerouting within the cell can impair Vγ9Vδ2 T cell activation by both endogenous and exogenous pAgs like BrHPP. jcancer.orgnih.gov
The differentiation state of Vγ9Vδ2 T cells also plays a significant role in their responsiveness to BrHPP. Studies have shown that the response to phosphoantigens is influenced by whether the γδ T cells are naive, central memory (TCM), or effector memory (TEM) cells. haematologica.orgoncotarget.com For instance, in some contexts, IL-2 preferentially stimulates the expansion of TCM, while IL-15 is more critical for the survival and expansion of TEM cells. haematologica.org BrHPP stimulation of peripheral blood mononuclear cells (PBMCs) from healthy donors has been shown to induce the rapid proliferation of TEM cells, which become the dominant Vγ9Vδ2 T cell subset. haematologica.org
Furthermore, the cytokine microenvironment profoundly impacts BrHPP-mediated Vγ9Vδ2 T cell responses. The presence of cytokines like IL-2 is often required for the robust expansion of Vγ9Vδ2 T cells following BrHPP stimulation. haematologica.orgnih.gov Other cytokines, such as IL-15 and IL-33, can also modulate the proliferation and functional phenotype of BrHPP-activated Vγ9Vδ2 T cells. haematologica.orgresearchgate.netaai.org For example, IL-33 has been shown to induce the proliferation of BrHPP-activated Vγ9 T cells through a CD4 T cell-dependent mechanism involving IL-2 production. aai.org
Inhibitory signals can also dampen the response to BrHPP. Immune checkpoint molecules and their ligands, which may be expressed in the tumor microenvironment, can counteract the activating signals delivered by BrHPP. nih.gov Additionally, self-activation of Vγ9Vδ2 T cells by exogenous BrHPP could potentially lead to autologous killing, contributing to a reduction in therapeutic efficacy. nih.gov Understanding these intricate regulatory networks is crucial for optimizing therapeutic strategies that utilize BrHPP.
Development of Novel Research Probes and Tools Based on BrHPP Structure
The well-defined chemical structure and potent, specific activity of BrHPP make it an excellent template for the development of novel research probes and tools to investigate γδ T cell biology. nih.gov The synthesis of BrHPP analogues can help to dissect the structure-activity relationships of phosphoantigens and their interaction with the BTN3A1 binding pocket. researchgate.netnih.gov
By modifying the bromohydrin group or the pyrophosphate moiety, researchers can create a library of compounds with varying affinities and stabilities. These analogues can be used to map the binding site on the B30.2 domain of BTN3A1 with greater precision and to understand the structural requirements for inducing the "inside-out" conformational change. For instance, replacing the pyrophosphate with a more stable phosphonate (B1237965) group has been explored, although this can sometimes lead to reduced bioactivity.
Furthermore, fluorescently labeled or biotinylated versions of BrHPP can be synthesized to serve as powerful tools for visualizing and tracking the uptake and intracellular localization of phosphoantigens. These probes would allow for real-time imaging of BrHPP interacting with BTN3A1 and other potential intracellular partners. This could provide direct evidence for the "inside-out" signaling model and help to identify other cellular components involved in the process.
Radioactively labeled BrHPP analogues could be employed in binding assays to quantify the affinity of different phosphoantigens for BTN3A1 and to screen for small molecules that either enhance or inhibit this interaction. Such screening assays could lead to the discovery of new immunomodulatory drugs.
The development of photo-activatable BrHPP derivatives would enable researchers to control the activation of Vγ9Vδ2 T cells with spatial and temporal precision. This would be particularly useful for studying the dynamics of immune synapse formation and signaling events at the single-cell level.
Investigating Potential Synergistic or Antagonistic Interactions of BrHPP with Other Immunomodulators
The immunomodulatory activity of this compound (BrHPP) can be significantly influenced by the presence of other immune-regulating agents, leading to either synergistic or antagonistic effects. A key area of investigation has been the combination of BrHPP with cytokines and therapeutic antibodies.
Synergistic Interactions:
A prominent synergistic interaction is observed when BrHPP is combined with Interleukin-2 (B1167480) (IL-2). nih.govfrontiersin.org While BrHPP can activate Vγ9Vδ2 T cells, the addition of low-dose IL-2 is often necessary to induce their potent expansion and proliferation both in vitro and in vivo. haematologica.orgascopubs.org This combination has been shown to be well-tolerated and effective in expanding the γδ T lymphocyte population in patients with solid tumors. nih.govfrontiersin.org
BrHPP also demonstrates synergy with therapeutic monoclonal antibodies (mAbs) by enhancing antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govsemanticscholar.org In combination with rituximab (B1143277) (an anti-CD20 mAb), BrHPP increases the binding of Vγ9Vδ2 T cells to CD20+ lymphoma cells and enhances their ADCC activity. nih.govsemanticscholar.org This effect is mediated through the activation of phospho-ZAP70 and phospho-ERK1/2 signaling pathways in the Vγ9Vδ2 T cells. nih.gov Similar synergistic effects have been reported with other mAbs, such as alemtuzumab (B1139707) and trastuzumab. nih.govsemanticscholar.org The combination of BrHPP, IL-2, and rituximab has shown promising results in animal models and has been explored in clinical trials for follicular B cell lymphoma. nih.govnih.gov
Furthermore, combining BrHPP with immune checkpoint inhibitors is another promising avenue. For instance, co-treatment with anti-PD-1 antibodies may reinforce the cytokine production of Vγ9Vδ2 T cells, further boosting the anti-tumor response. explorationpub.com
Antagonistic Interactions:
While much of the research has focused on synergistic effects, the potential for antagonistic interactions also exists. The presence of certain immunosuppressive factors in the tumor microenvironment could counteract the stimulatory effects of BrHPP. For example, inhibitory cytokines or the expression of immune checkpoint ligands on tumor cells could dampen the activation of Vγ9Vδ2 T cells initiated by BrHPP. nih.gov
Additionally, the phenomenon of activation-induced cell death (AICD) or cellular exhaustion resulting from chronic stimulation could be considered a form of antagonism. Continuous exposure to high concentrations of BrHPP, especially in the absence of appropriate co-stimulatory signals, might lead to the anergy or deletion of Vγ9Vδ2 T cells. nih.gov
Understanding the complex interplay between BrHPP and other immunomodulators is crucial for designing effective combination therapies that maximize anti-tumor immunity while minimizing potential negative feedback mechanisms.
Broader Implications of BrHPP Activity for Innate and Adaptive Immunity Paradigms
The activity of this compound (BrHPP) and the subsequent activation of Vγ9Vδ2 T cells have broader implications that challenge and refine the traditional paradigms of innate and adaptive immunity. Vγ9Vδ2 T cells are often considered to bridge these two arms of the immune system, and their response to BrHPP highlights this unique position.
Unlike classical adaptive T cells (αβ T cells) that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells recognize small, non-peptide phosphoantigens like BrHPP in a manner that is independent of MHC. nih.govfrontiersin.org This mode of antigen recognition is more akin to the pattern recognition seen in innate immunity, where germline-encoded receptors recognize conserved molecular structures. However, the Vγ9Vδ2 T cell response also exhibits hallmarks of adaptive immunity, including clonal expansion and the generation of memory cells. haematologica.orgoncotarget.com
The activation of Vγ9Vδ2 T cells by BrHPP can, in turn, influence the broader immune landscape. Activated Vγ9Vδ2 T cells produce a range of pro-inflammatory cytokines, such as IFN-γ and TNF-α, which can modulate the activity of other immune cells. nih.gov This cytokine milieu can promote a TH1-polarized immune response, which is generally favorable for anti-tumor immunity, and can enhance the function of other effector cells. nih.gov
Furthermore, activated Vγ9Vδ2 T cells can act as cellular adjuvants, supporting the development of antigen-specific adaptive immune responses mediated by B cells and αβ T cells. frontiersin.org By producing cytokines and co-stimulatory signals, they can enhance the function of professional antigen-presenting cells (APCs) like dendritic cells, leading to more effective priming of αβ T cells.
The study of BrHPP's effects contributes to the emerging concept of "trained immunity," where innate immune cells can develop a form of memory following an initial stimulus, leading to an enhanced response upon subsequent encounters. frontiersin.org While distinct from the antigen-specific memory of adaptive immunity, the robust and lasting activation of Vγ9Vδ2 T cells by phosphoantigens suggests a similar capacity for heightened responsiveness.
In essence, the investigation of BrHPP's mechanism of action and its immunological consequences provides a valuable model for understanding the intricate crosstalk and cooperativity between the innate and adaptive immune systems. nih.gov It underscores that the distinction between these two systems is not absolute and that cells like Vγ9Vδ2 T cells play a crucial role in integrating diverse immune signals to mount an effective defense.
Q & A
Q. What is the structural basis for BrHPP's activity as a γδ T cell stimulator?
BrHPP mimics endogenous phosphoantigens like isopentenyl pyrophosphate (IPP) by sharing a pyrophosphate moiety and a hydrophobic alkyl chain. Its bromohydrin group enhances stability and binding affinity to the γδ T cell receptor (TCR) through topological alignment with the TCR's antigen-binding pocket. Structural studies using X-ray crystallography (e.g., isomerase-inhibitor complexes) confirm its interaction with key residues in the TCR and accessory proteins like BTN3A1 .
Q. How is BrHPP synthesized, and what purity standards are critical for in vitro studies?
BrHPP is synthesized via nucleophilic substitution of isopentenyl pyrophosphate with bromine in aqueous conditions. Purification involves ion-exchange chromatography to remove unreacted intermediates and byproducts. Purity (>95%) must be verified via HPLC and mass spectrometry, as contaminants can nonspecifically activate immune cells or inhibit TCR signaling .
Q. What are the standard protocols for expanding γδ T cells using BrHPP?
Peripheral blood mononuclear cells (PBMCs) are cultured with BrHPP (1–10 µM) and IL-2 (100–300 IU/mL) for 7–14 days. Flow cytometry (anti-Vγ9Vδ2 antibodies) monitors expansion efficiency. Functional validation requires cytotoxicity assays against tumor lines (e.g., WiDr, HAP1) using lactate dehydrogenase (LDH) release or chromium-51 (⁵¹Cr) labeling .
Advanced Research Questions
Q. How do conflicting reports on TCR modulation by BrHPP inform experimental design?
Some studies report BrHPP induces TCR downmodulation via crosslinking, while others show weak modulation compared to IPP. These discrepancies arise from differences in antigen presentation (e.g., serum proteins vs. BTN3A1) and assay conditions (e.g., soluble vs. immobilized antigens). To resolve this, include controls for presentation molecules and use Förster resonance energy transfer (FRET) to quantify TCR clustering .
Q. What molecular signaling pathways are activated by BrHPP in γδ T cells, and how do they differ from HMB-PP?
BrHPP triggers MEK/Erk and PI3K/Akt pathways within minutes, similar to HMB-PP. However, BrHPP exhibits delayed NF-κB activation (2–6 hours) due to its reliance on BTN3A1-mediated signaling. Phospho-specific flow cytometry and kinase inhibitors (e.g., U0126 for MEK) can dissect these pathways. Notably, HMB-PP induces faster cytokine production (IFN-γ, TNF-α) due to higher TCR affinity .
Q. How can BrHPP-expanded γδ T cells be optimized for adoptive immunotherapy despite their reduced cytotoxicity compared to PHA-expanded cells?
Combinatorial strategies enhance efficacy:
- Pre-activation with IL-15 instead of IL-2 improves persistence and tumor infiltration .
- Co-culture with anti-CD3/CD28 beads increases granzyme B expression .
- Genetic engineering (e.g., CAR-γδ T cells) redirects specificity to tumor antigens .
Methodological Challenges and Data Analysis
Q. What are the limitations of BrHPP in murine cancer models, and how can they be addressed?
Murine γδ T cells lack BTN3A1 orthologs, rendering BrHPP inactive. Solutions include:
Q. How do batch-to-batch variations in BrHPP synthesis impact reproducibility in cytotoxicity assays?
Variations in alkyl chain length or bromohydrin stereochemistry alter TCR activation. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
